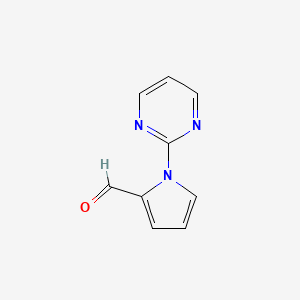

1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde

Descripción

Significance of Pyrrole- and Pyrimidine-Containing Heterocycles in Medicinal Chemistry and Organic Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, pyrrole (B145914) and pyrimidine (B1678525) rings are particularly prominent. The pyrrole nucleus, a five-membered aromatic heterocycle, is a structural component in a vast array of natural products and synthetic drugs. scitechnol.comekb.eg Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.gov The versatility of the pyrrole ring makes it a privileged scaffold in the development of new therapeutic agents. mdpi.com

Similarly, the pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is therefore of immense biological importance. pandawainstitute.com In medicinal chemistry, the pyrimidine scaffold is found in numerous approved drugs and is explored for a wide range of therapeutic applications, including anticancer and anti-inflammatory agents. nih.govresearchgate.net The fusion of pyrrole and pyrimidine rings into pyrrolopyrimidine structures often leads to compounds with enhanced and more diverse pharmacological profiles compared to their individual components. researchgate.netresearchgate.net

Overview of Carbaldehyde Functionality in Organic Synthesis and Drug Discovery

The carbaldehyde, or aldehyde, functional group (-CHO) is a highly versatile and reactive moiety in organic synthesis. numberanalytics.com Characterized by a carbonyl group bonded to a hydrogen atom, aldehydes serve as crucial building blocks for the construction of more complex molecules through a variety of reactions, including nucleophilic additions and condensations. numberanalytics.comwikipedia.org This reactivity makes them invaluable intermediates in the synthesis of pharmaceuticals. numberanalytics.comnumberanalytics.com

In drug discovery, the aldehyde group can be a key pharmacophore, directly interacting with biological targets. creative-proteomics.com Furthermore, its ability to be readily modified allows for the fine-tuning of a molecule's physicochemical properties and biological activity. numberanalytics.com The presence of a carbaldehyde group on a heterocyclic scaffold can significantly enhance its synthetic utility and potential for biological investigation. chemimpex.comnih.gov

Structural Significance of the 1-Pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde Scaffold

The this compound scaffold represents a deliberate and strategic combination of these three key chemical entities. The direct linkage of the pyrimidine ring to the nitrogen of the pyrrole ring creates a unique electronic and steric environment. This N-arylation influences the reactivity and conformation of the entire molecule.

The placement of the carbaldehyde group at the 2-position of the pyrrole ring is also significant. This position is synthetically accessible and the aldehyde's reactivity is modulated by the electron-donating nature of the pyrrole ring and the electron-withdrawing character of the pyrimidine substituent. This specific arrangement makes the aldehyde group a prime site for further chemical transformations, enabling the synthesis of a diverse library of derivatives. chemimpex.com The scaffold's unique three-dimensional shape and distribution of heteroatoms also make it a candidate for forming stable complexes with transition metals, suggesting potential applications in coordination chemistry and catalysis. chemimpex.com

Below are the key properties of the core compound:

| Property | Value |

| Molecular Formula | C9H7N3O |

| Molecular Weight | 173.17 g/mol |

| IUPAC Name | 1-(pyrimidin-2-yl)-1H-pyrrole-2-carbaldehyde |

| CAS Number | 383136-27-4 |

Historical Context and Evolution of Research on Pyrrole-Pyrimidine Hybrid Systems

The study of pyrrole chemistry has a long history, with its initial detection dating back to 1834. wikipedia.org However, the deliberate synthesis and investigation of hybrid systems combining pyrrole and pyrimidine moieties is a more recent development in medicinal chemistry. The initial interest in such hybrids was spurred by the recognition that many biologically active molecules contain these individual heterocycles.

Research into pyrrolopyrimidines, which are fused pyrrole and pyrimidine ring systems, has demonstrated the potential of combining these two pharmacophores. nih.govresearchgate.net These fused systems exhibit a broad range of biological activities, acting as kinase inhibitors and anticancer agents, among other therapeutic applications. mdpi.com The exploration of non-fused, directly linked systems like this compound is a logical extension of this research. This approach allows for greater conformational flexibility, which can be advantageous for binding to biological targets. The increasing number of publications and patents related to pyrrole-pyrimidine hybrids in recent years underscores the growing interest in this class of compounds for the development of novel therapeutics. nih.govnih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-pyrimidin-2-ylpyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-7-8-3-1-6-12(8)9-10-4-2-5-11-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYDIJFWGFYURLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)N2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396575 | |

| Record name | 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383136-27-4 | |

| Record name | 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Pyrimidin 2 Yl 1h Pyrrole 2 Carbaldehyde and Its Analogues

De Novo Synthesis Approaches to the 1H-Pyrrole-2-carbaldehyde Skeleton

De novo synthesis, or the creation of the pyrrole-2-carbaldehyde core from acyclic precursors, offers flexibility in introducing various substituents. Several key strategies have been developed for this purpose.

A modern and efficient approach to the pyrrole-2-carbaldehyde skeleton involves the simultaneous formation of the ring and oxidation to the aldehyde, a process known as oxidative annulation. An exemplary method is the iodine/copper-mediated oxidative annulation, which utilizes aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters as starting materials. rsc.org This reaction proceeds under mild conditions and notably avoids the use of stoichiometric amounts of hazardous oxidants, with molecular oxygen serving as the terminal oxidant. rsc.org Mechanistic studies suggest that the aldehyde's oxygen atom is derived from O₂. rsc.org The reaction is catalyzed by a copper salt, such as CuCl₂, in the presence of iodine in a solvent like DMSO at elevated temperatures. rsc.org

This methodology tolerates a wide array of functional groups on both the aryl methyl ketone and arylamine components, including electron-donating and electron-withdrawing groups. rsc.org

Table 1: Examples of Pyrrole-2-carbaldehyde Derivatives via Oxidative Annulation

| Aryl Methyl Ketone | Arylamine | Acetoacetate Ester | Yield (%) |

|---|---|---|---|

| Acetophenone | 4-Methoxyaniline | Ethyl Acetoacetate | 74 |

| 4-Methylacetophenone | 4-Methoxyaniline | Ethyl Acetoacetate | 72 |

| 4-Chloroacetophenone | 4-Methoxyaniline | Ethyl Acetoacetate | 68 |

| 4-Nitroacetophenone | 4-Methoxyaniline | Ethyl Acetoacetate | 55 |

Data sourced from Organic Letters, 2018, 20, 688-691. rsc.org

Classic condensation reactions remain a fundamental tool for pyrrole (B145914) synthesis. The Vilsmeier-Haack reaction is a preeminent method for the formylation of electron-rich heterocycles like pyrrole. organic-chemistry.orgchemtube3d.comquimicaorganica.org This reaction employs a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). ijpcbs.com The pyrrole ring attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed during aqueous workup to yield the desired pyrrole-2-carbaldehyde. chemtube3d.comquimicaorganica.org

Another foundational strategy is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). To adapt this method for pyrrole-2-carbaldehyde synthesis, one of the carbonyl functionalities in the starting material must be a precursor to the aldehyde group.

Additionally, Maillard-type condensation reactions, such as the reaction between glucose and amino acids or alkylamines under acidic conditions, can produce N-substituted pyrrole-2-carbaldehydes, albeit often in low yields. nih.gov

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency and atom economy. The aforementioned iodine/copper-mediated oxidative annulation is an example of a three-component reaction that directly yields polysubstituted pyrrole-2-carbaldehydes. rsc.org Another strategy involves the reaction of an aldehyde, an arylamine, and succinaldehyde, catalyzed by proline, followed by an oxidation step to furnish N-arylpyrrole-3-carbaldehydes. While this produces the 3-carbaldehyde isomer, it highlights the power of MCRs in rapidly assembling complex pyrrole structures from simple starting materials.

Pyrrole N-Substituted Pyrimidine (B1678525) Ring Formation Strategies

Attaching the pyrimidine ring to the pyrrole nitrogen is a crucial step in synthesizing the target molecule. This is typically achieved through N-arylation coupling reactions. A common approach involves the reaction of a pyrrole (or a pyrrole derivative) with an activated aryl or heteroaryl halide.

For the synthesis of 1-pyrimidin-2-yl-1H-pyrrole, the pyrrole anion, generated by a strong base such as sodium hydride (NaH), can act as a nucleophile, attacking an electrophilic pyrimidine species like 2-chloropyrimidine (B141910). This nucleophilic aromatic substitution (SNAr) reaction forms the C-N bond between the two heterocyclic rings. Copper-catalyzed N-arylation reactions provide a milder alternative to traditional methods and can often be performed under ligand-free conditions, using catalysts like copper(II) sulfate (B86663) with a base in a polar aprotic solvent. researchgate.net

Targeted Synthesis of 1-Pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde

The targeted synthesis of this compound can be accomplished through two primary retrosynthetic routes:

Route A: Formylation of a Precursor. This strategy begins with the synthesis of 1-(pyrimidin-2-yl)-1H-pyrrole, as described in section 2.2. The subsequent introduction of the aldehyde group at the C2 position of the pyrrole ring is then carried out, most effectively via the Vilsmeier-Haack reaction. rsc.org Given that the N-pyrimidinyl group is electron-withdrawing, this reaction requires careful optimization, but it remains a highly regioselective method for C2 formylation. rsc.org

Route B: N-Arylation of a Precursor. This approach starts with the commercially available pyrrole-2-carbaldehyde. The nitrogen of the pyrrole ring is deprotonated with a base (e.g., NaH, K₂CO₃) and then coupled with a 2-halopyrimidine (e.g., 2-chloropyrimidine or 2-bromopyrimidine). This is arguably the more direct and common approach, leveraging the principles of N-arylation on a functionalized pyrrole core.

The final compound is a stable solid and serves as a key intermediate in the synthesis of more complex molecules for pharmaceutical and materials science applications. chemimpex.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical synthesis. In the context of producing this compound, several greener strategies can be implemented.

Catalysis: The use of catalytic systems, such as the copper-catalyzed oxidative annulation and N-arylation reactions, is inherently greener than using stoichiometric reagents, as it minimizes waste. rsc.orgresearchgate.net

Alternative Energy Sources: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and energy consumption for the synthesis of pyrrole derivatives. mdpi.com This technique could be applied to steps like the Paal-Knorr synthesis or the N-arylation coupling.

Enzymatic Synthesis: Biocatalysis represents a frontier in green chemistry. For instance, a linked enzyme system involving a UbiD-type decarboxylase and a carboxylic acid reductase (CAR) has been shown to produce pyrrole-2-carbaldehyde from pyrrole via enzymatic CO₂ fixation, operating at ambient conditions. While currently at a developmental stage with low yields, this approach highlights a potential future for sustainable synthesis.

Solvent Choice: Exploring the use of greener solvents, such as water or bio-renewable solvents, in place of traditional volatile organic compounds (e.g., DMSO, DMF) can significantly reduce environmental impact.

By integrating these approaches, the synthesis of this compound and its analogues can be made more efficient, economical, and environmentally sustainable.

Stereoselective Synthesis of Pyrrole-Pyrimidine Derivatives

The stereoselective synthesis of pyrrole-pyrimidine derivatives is a critical area of research, enabling the production of enantiomerically pure compounds. Such purity is often essential for achieving desired biological activity and minimizing off-target effects. Methodologies in this field frequently involve the introduction of chirality through the use of chiral starting materials, auxiliaries, or catalysts.

A notable strategy for achieving stereoselectivity in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves the reaction of a chloropyrrolopyrimidine core with chiral amines. acs.org This approach directly incorporates a stereocenter into the final molecule. For instance, the synthesis of a series of chiral 2,4-disubstituted pyrrolo[2,3-d]pyrimidines has been accomplished starting from commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. acs.org The reaction with various commercially available chiral amines, using a catalytic amount of HCl in ethanol (B145695) at elevated temperatures, affords the desired chiral products. acs.org An alternative method utilizes a base such as N,N-diisopropylethylamine (DIEA) in ethanol. acs.org

In a more complex scenario starting with 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, regioselectivity becomes a key consideration alongside stereoselectivity. The reaction with a chiral amine, such as (S)-2,3-dihydro-1H-inden-1-amine, can be controlled to achieve regioselective substitution at the C4 position, yielding a key intermediate in high yield. acs.org To manage reactivity and prevent unwanted side reactions, the NH group of the pyrrole moiety can be protected, for example, with a 4-toluenesulfonyl group. acs.org This protection strategy simplifies subsequent reactions and purifications. A base-mediated coupling reaction can then be employed to introduce the chiral amine, followed by further synthetic modifications. acs.org

The following table summarizes the synthesis of chiral N4-substituted pyrrolo[2,3-d]pyrimidine analogs:

Interactive Data Table: Synthesis of Chiral N4-Substituted Pyrrolo[2,3-d]pyrimidine Analogs acs.org

| Starting Material | Chiral Amine | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | (S)- or (R)-chiral amines: R1NH2 | cat. HCl, EtOH, 120 °C, 16 h | N-chiral-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Not specified |

| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | (S)- or (R)-chiral amines: R1NH2 | DIEA, EtOH, 80 °C, 6 h | N-chiral-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Not specified |

| 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | (S)-2,3-dihydro-1H-inden-1-amine | cat. HCl, EtOH, 120 °C | 2-chloro-N-((S)-2,3-dihydro-1H-inden-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 96 |

These stereoselective methodologies are fundamental in exploring the structure-activity relationships of chiral pyrrole-pyrimidine derivatives. acs.org The ability to synthesize specific stereoisomers allows for a detailed investigation of how the three-dimensional arrangement of atoms influences biological interactions.

Derivatization Strategies and Chemical Reactivity of 1 Pyrimidin 2 Yl 1h Pyrrole 2 Carbaldehyde

Modifications on the Pyrrole (B145914) Ring

Functionalization via Cross-Coupling Reactions (e.g., Suzuki coupling)

The presence of both a pyrrole and a pyrimidine (B1678525) ring in 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde suggests the potential for functionalization via palladium-catalyzed cross-coupling reactions. While specific examples involving this exact molecule are not extensively documented in publicly available literature, the reactivity of related pyrrole and pyrimidine systems provides a strong indication of its synthetic utility.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, and it has been widely applied to heteroaryl compounds. For nitrogen-rich heterocycles, specialized palladium catalysts and conditions are often employed to achieve high yields. nih.gov The reaction of a halogenated derivative of this compound with a suitable boronic acid or ester in the presence of a palladium catalyst and a base would be a viable strategy for introducing aryl or heteroaryl substituents. The choice of catalyst, such as those based on bulky, electron-rich phosphine (B1218219) ligands, can be critical for successful coupling with nitrogen-containing heterocycles. organic-chemistry.org

The following table outlines typical conditions for Suzuki-Miyaura cross-coupling reactions involving nitrogen-rich heterocycles, which could be adapted for this compound derivatives.

| Catalyst Precursor | Ligand | Base | Solvent System | Temperature (°C) |

| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane/H₂O | 60-100 |

| Pd₂(dba)₃ | SPhos | K₂CO₃ | Toluene/H₂O | 80-110 |

| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | DME | 80-90 |

Modifications on the Pyrimidine Ring

The pyrimidine ring of this compound presents opportunities for modification, primarily through nucleophilic aromatic substitution and, potentially, ring transformation reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a common reaction for pyrimidines, particularly when the ring is activated by electron-withdrawing groups or contains good leaving groups such as halogens. For instance, a chloro- or fluoro-substituted pyrimidine ring on the this compound scaffold would be susceptible to displacement by various nucleophiles.

Studies on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) have shown that the chlorine atoms can be selectively substituted by amines and alkoxides under mild conditions. mdpi.com This suggests that a di- or tri-halogenated pyrimidine moiety on the pyrrole scaffold could undergo sequential and regioselective SNAr reactions, allowing for the introduction of diverse functional groups. nih.gov The regioselectivity of such substitutions is often influenced by the electronic and steric properties of both the pyrimidine ring and the incoming nucleophile. nih.gov

Ring Transformations

Ring transformations of pyrimidines, while less common, can be a powerful tool for the synthesis of other heterocyclic systems. These reactions often involve the opening of the pyrimidine ring followed by recyclization. For example, some pyrimidine derivatives can be converted to pyridines or other heterocyclic structures under specific conditions, often involving strong nucleophiles or high temperatures. While no specific examples of ring transformations starting from this compound are reported, this remains a potential avenue for the synthesis of novel and complex heterocyclic frameworks.

Synthesis of Hybrid and Fused Heterocyclic Systems Incorporating the this compound Moiety

The aldehyde functionality of this compound is a key feature that enables its use in the construction of fused heterocyclic systems. The reaction of the aldehyde with various reagents can initiate cyclization reactions to form bicyclic and polycyclic structures of medicinal and material interest.

Pyrrolo[2,3-d]pyrimidine Scaffolds

The pyrrolo[2,3-d]pyrimidine core is a prominent scaffold in medicinal chemistry, often referred to as 7-deazapurine. nih.govresearchgate.netnih.gov The synthesis of this ring system can be achieved through various strategies, including the cyclization of appropriately substituted pyrimidines. google.comscielo.org.mxrsc.org Starting from a derivative of this compound, a plausible route to a pyrrolo[2,3-d]pyrimidine system would involve the introduction of a suitable functional group on the pyrimidine ring that can undergo cyclization with a group derived from the aldehyde. For instance, the reaction of the aldehyde to introduce a side chain, followed by intramolecular cyclization onto an amino or halo-substituted pyrimidine ring, could lead to the desired fused system.

Pyrrolo[1,2-c]pyrimidines

The pyrrolo[1,2-c]pyrimidine (B3350400) ring system can be synthesized from pyrrole-2-carbaldehydes through condensation with reagents such as tosylmethyl isocyanide (TosMIC) or ethyl isocyanoacetate. researchgate.net These reactions proceed via a base-induced condensation and subsequent cyclization. Applying this methodology to this compound would be a direct approach to novel pyrrolo[1,2-c]pyrimidine derivatives bearing a pyrimidinyl substituent. Such compounds could be further functionalized, as the newly formed pyrrolo[1,2-c]pyrimidine core can be amenable to metallation and subsequent cross-coupling reactions. researchgate.netrsc.org

The following table summarizes the key reactants and resulting fused ring systems that can be potentially synthesized from this compound.

| Fused System | Key Reactant(s) with Aldehyde Moiety |

| Pyrrolo[2,3-d]pyrimidine | Intramolecular cyclization of a functionalized pyrimidine derivative |

| Pyrrolo[1,2-c]pyrimidine | Tosylmethyl isocyanide (TosMIC) or Ethyl isocyanoacetate |

Other Pyrrole-Pyrimidine Fusions (e.g., Pyrrolo[1,2-a]pyrazines, Chromenopyrimidine derivatives)

The fusion of additional heterocyclic rings onto the this compound framework can lead to the generation of complex polycyclic structures with potential applications in materials science and pharmaceutical development. The aldehyde functionality of the starting material is a key reactive site for initiating cyclization cascades to form these fused systems.

The synthesis of pyrrolo[1,2-a]pyrazines typically involves the formation of a pyrazine (B50134) ring fused to a pyrrole core. A plausible, albeit theoretical, strategy to synthesize a pyrrolo[1,2-a]pyrazine (B1600676) derivative from this compound could involve a multi-step sequence. This would likely begin with a reaction at the pyrrole nitrogen to introduce a side chain containing a primary amine. For instance, the starting aldehyde could be protected, followed by N-alkylation with a suitable reagent like 2-bromoethylamine. Subsequent deprotection and intramolecular cyclization between the aldehyde and the newly introduced amine could, in principle, lead to the desired fused system.

Another potential approach could involve the reaction of this compound with a 1,2-diamine. This type of condensation reaction is a common method for the synthesis of quinoxaline (B1680401) derivatives from 1,2-dicarbonyl compounds and aromatic diamines. While the starting material is not a 1,2-dicarbonyl compound, the reactivity of the aldehyde group could potentially be harnessed in a similar fashion under specific catalytic conditions to promote a cyclocondensation reaction.

Below is a table with representative data from a known synthesis of a pyrrolo[1,2-a]pyrazine derivative from a different starting material, illustrating the types of reaction conditions that might be explored.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1H-pyrrole-2-carbaldehyde | 2-aminoethanol | - | Ethanol (B145695) | Reflux | 6 | Pyrrolo[1,2-a]pyrazine | 75 |

| 1-(2-oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde | o-phenylenediamine | Acetic acid | Ethanol | Reflux | 4 | Benzo[d]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine derivative | 82 |

The synthesis of chromenopyrimidine derivatives involves the fusion of a chromene (benzopyran) ring with a pyrimidine ring. A potential synthetic route starting from this compound could involve a reaction with a substituted phenol (B47542) possessing an activated methylene (B1212753) group, such as a 4-hydroxycoumarin (B602359) derivative. This type of Knoevenagel condensation followed by an intramolecular cyclization is a known method for the construction of chromene rings. The existing pyrimidine ring would then be fused to this newly formed chromene moiety.

Alternatively, a multi-component reaction could be envisioned. For instance, the reaction of this compound, a compound with an active methylene group (e.g., malononitrile), and a phenol derivative (e.g., resorcinol) in the presence of a suitable catalyst could potentially lead to the one-pot synthesis of a complex chromenopyrimidine derivative. Several methods have been reported for the synthesis of chromenopyrimidine derivatives that could be adapted. mdpi.commdpi.com For example, a series of chromenopyrimidine derivatives were synthesized by the reaction of an intermediate imine and ammonia (B1221849) derivatives in good to high yields. mdpi.commdpi.com

The following table presents data from a reported synthesis of chromenopyrimidine derivatives from different starting materials, which could serve as a basis for developing a synthetic strategy for the target compounds.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Condition | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| Benzaldehyde | Malononitrile | Dimedone | Triethylamine | Ethanol | Reflux | 2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | 85 |

| 5-bromo-2-hydroxybenzaldehyde | Barbituric acid | - | Diethanolammonium chloroacetate | Water:Ethanol (1:1) | Reflux | 5-(7-bromo-2,4-dioxo-1,3,4,5-tetrahydro-2H-chromeno[2,3-d]pyrimidin-5-yl)pyrimidine-2,4,6(1H,3H,5H)-trione | 78 |

Medicinal Chemistry and Biological Activity of 1 Pyrimidin 2 Yl 1h Pyrrole 2 Carbaldehyde Derivatives

Structure-Activity Relationship (SAR) Studies of 1-Pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde Analogues

Structure-activity relationship (SAR) studies of pyrimidine (B1678525) analogues are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. Modifications to the pyrimidine ring can significantly impact a compound's potency, selectivity, and pharmacokinetic properties such as solubility and metabolic stability. humanjournals.com These studies guide the design and synthesis of new analogues with improved therapeutic potential. humanjournals.com

For instance, the condensation of 1-(1H-pyrrol-1-yl)-4-methyl-6-phenyl-pyrimidine-2-thione with 2,5-dimethoxy tetrahydrofuran (B95107) in glacial acetic acid yields a specific pyrimidine derivative. The structure of this compound was confirmed by the disappearance of NH2 bands in its IR spectrum and a molecular ion peak of 267 in its mass spectrum. nih.gov Such detailed structural analysis is crucial for establishing clear SARs.

Anticancer and Antiproliferative Activities

Pyrrole (B145914) and pyrrolopyrimidine derivatives have demonstrated significant potential as anticancer agents. chemimpex.comekb.eg Their structural resemblance to endogenous purines allows them to interfere with cellular processes, leading to cytotoxic effects in cancer cells. ekb.eg

Research has shown that derivatives of this scaffold can inhibit the growth of various cancer cell lines. For example, certain pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties have been evaluated for their anticancer activity against human lung (A549), prostate (PC3), colon (SW480), and breast (MCF-7) cancer cell lines. nih.gov

One notable study found that compound 10a was the most potent against PC3 cells, while compounds 10b and 9e showed strong cytotoxic activity against MCF-7 and A549 cells, respectively. nih.gov The cytotoxic effects of dispiro compounds, which can be synthesized from related pyrrole precursors, were examined on lung (A549) and breast (MCF-7) cancer cell lines, with one derivative showing particular promise. researchgate.net

| Compound | Cancer Cell Line | Activity |

|---|---|---|

| 10a | PC3 (Prostate) | Most Potent |

| 10b | MCF-7 (Breast) | Strong Cytotoxicity |

| 9e | A549 (Lung) | Strong Cytotoxicity |

| Dispiro Compound 4g | A549 (Lung) | Promising Derivative |

| Dispiro Compound 4g | MCF-7 (Breast) | Promising Derivative |

The cytotoxic activity of these compounds is often mediated by the induction of apoptosis. Flow cytometry data has indicated that certain pyrrolo[2,3-d]pyrimidine derivatives can cause a significant increase in the percentage of late apoptotic cells and lead to cell cycle arrest. nih.gov

For example, compound 9e was found to induce late apoptosis in the A549 lung cancer cell line, which was confirmed by cell cycle arrest in the G0/G1 phase. nih.gov Further investigation through Western blot analysis showed that this compound reduced the expression of the anti-apoptotic protein Bcl-2 and increased the expression of the pro-apoptotic protein Bax. nih.gov This shift in protein expression, along with increased levels of caspase-9, caspase-3, and cleavage of PARP, suggests that the cytotoxic effect is mediated through the activation of the mitochondrial apoptotic pathway. nih.gov

The Janus kinase (JAK) family of proteins, particularly JAK2, plays a crucial role in signaling pathways that control cell proliferation and differentiation. nih.gov Mutations in JAK2 are associated with myeloproliferative neoplasms, making it a significant target for cancer therapy. nih.govnih.gov

Several pyrimidine-based compounds have been developed as JAK2 inhibitors. For instance, fedratinib, a selective JAK2 inhibitor, was developed from a pyrimidine-based hit compound. nih.gov Similarly, momelotinib (B1663569) was identified from a series of phenylaminopyrimidines and is predicted to bind to the ATP-binding site of JAK2. nih.gov The development of these inhibitors often involves structure-based computational methods to optimize their potency and selectivity. nih.gov

Antimicrobial Activities

In addition to their anticancer properties, derivatives of this compound have been explored for their antimicrobial activities. chemimpex.com The pyrrole and pyrrolopyrimidine frameworks are known to exhibit a variety of biological effects, including antibacterial properties. researchgate.net

Pyrrole-containing compounds have shown activity against a range of bacterial strains, both Gram-positive and Gram-negative. nih.gov For instance, certain pyrrole-3-carboxaldehyde derivatives have displayed significant activity against Pseudomonas putida. nih.gov

A novel series of pyrrolo[2,3-d]pyrimidine derivatives incorporating a hydrazone moiety demonstrated antibacterial and antifungal activities with MIC values ranging between 50 and 250 µg/mL against strains such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. researchgate.net Some of these synthesized compounds showed efficacy surpassing that of common drugs like ciprofloxacin. researchgate.net

Antifungal Efficacy

Derivatives of pyrrole and pyrimidine have independently demonstrated significant antifungal properties, and their combination in a single scaffold is a promising strategy for the development of new antifungal agents. Research into pyrrole derivatives has shown their potential to inhibit the growth of various fungal pathogens. For instance, a series of pyrrole-based enaminones and their subsequent indolizine (B1195054) and pyrrolo[1,2-a]pyrazine (B1600676) derivatives have exhibited potent antifungal activity against several Candida species, including multidrug-resistant strains. mdpi.com The mechanism of action for these compounds is suggested to be the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in ergosterol (B1671047) biosynthesis in fungi. mdpi.com

Furthermore, the synthesis of novel pyrrole and pyrrolo[2,3-d]pyrimidine derivatives containing sulfonamido moieties has yielded compounds with notable antifungal activity. researchgate.net Specifically, certain oxadiazole derivatives linked to a pyrrolo[2,3-d]pyrimidine core have shown excellent inhibitory activity against Candida albicans. researchgate.net Similarly, other studies have reported that various synthesized pyrrole derivatives exhibit significant activity against pathogenic fungi. nih.govresearchgate.net While direct studies on the antifungal efficacy of this compound derivatives are not extensively documented, the consistent antifungal activity observed in structurally related pyrrolo[2,3-d]pyrimidines suggests that this class of compounds is a promising area for further investigation. researchgate.netnih.govnih.gov

Table 1: Antifungal Activity of Selected Pyrrole and Pyrimidine Derivatives

| Compound Class | Fungal Strain | Activity | Reference |

|---|---|---|---|

| Pyrrolo[1,2-a]pyrazines | Candida spp. | Potent inhibition | mdpi.com |

| Indolizines | Candida spp. | Potent inhibition | mdpi.com |

| Pyrrolo[2,3-d]pyrimidine-oxadiazoles | C. albicans | MICs 4.0±0.03, 7.5±0.02 μg/mL | researchgate.net |

| Substituted Pyrimidines | Various phytopathogenic fungi | Good activity (>50% inhibition) | nih.gov |

Antiviral Potency (including Anti-HIV)

The pyrrole-pyrimidine scaffold is a recognized pharmacophore in the development of antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). A variety of pyrimidine and pyrrole derivatives have been reported to inhibit different stages of the viral life cycle. nih.gov For instance, N-substituted pyrrole derivatives have been identified as HIV-1 entry inhibitors, targeting the gp41 transmembrane subunit of the HIV envelope glycoprotein. researchgate.net

Pyrrole-based compounds have been explored as dual inhibitors of HIV-1 integrase and RNase H, two key enzymes in viral replication. nih.gov While some of these derivatives have shown potent enzymatic inhibition, their activity in cell-based assays can be limited, highlighting the complexities of translating enzymatic inhibition to cellular efficacy. nih.gov A review of patent literature underscores the extensive research into pyrimidine-containing compounds for their antiviral activities against a wide range of viruses, including HIV, influenza virus, hepatitis B and C, and herpes virus. nih.gov

Furthermore, 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines have been identified as a promising new chemotype for the design of small molecules against flaviviruses like Zika and Dengue virus. mdpi.com Although comprehensive studies on the antiviral potency of this compound derivatives are not widely available, the established antiviral and anti-HIV activity of closely related pyrrole and pyrimidine structures provides a strong rationale for their investigation in this therapeutic area. nih.govresearchgate.netnih.gov

Table 2: Anti-HIV Activity of Selected Pyrrole Derivatives

| Compound | Target | EC50 | CC50 | Reference |

|---|---|---|---|---|

| Pyrrolyl derivative 16 | HIV-1 IN/RNase H | 2 µM | > 50 µM | nih.gov |

| Pyrrolyl derivative 17 | HIV-1 IN/RNase H | 20 µM | > 50 µM | nih.gov |

| N-substituted pyrrole 12m | HIV-1 gp41 | Potent activity | Good viability | researchgate.net |

Elucidation of Mechanisms of Antimicrobial Action (e.g., DNA intercalation, enzyme inhibition)

The antimicrobial effects of pyrrole and pyrimidine derivatives are often attributed to their interaction with key microbial enzymes or cellular processes. One of the primary mechanisms of action is enzyme inhibition. For example, some pyrrole-containing compounds have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair. nih.gov Specifically, certain pyrrolamide derivatives can block the ATPase activity of the GyrB domain of DNA gyrase in Mycobacterium tuberculosis. nih.gov

Another identified mechanism is the inhibition of cell division. A thiophenyl substituted pyrimidine derivative has been shown to inhibit FtsZ polymerization and GTPase activity, which are crucial for bacterial cytokinesis. rsc.org This disruption of cell division ultimately leads to bactericidal effects. rsc.org While DNA intercalation is a common mechanism for some antimicrobial agents, the available literature on this compound derivatives and related compounds more frequently points towards enzyme inhibition as the primary mode of action. nih.govrsc.org The specific molecular targets can vary depending on the exact chemical structure of the derivative and the microbial species.

Other Pharmacological Activities

Beyond their antimicrobial properties, derivatives of the this compound scaffold have been investigated for a variety of other pharmacological activities.

Pyrrole and pyrimidine moieties are present in numerous compounds with anti-inflammatory properties. Fused pyrrole derivatives, such as pyrrolopyridines and pyrrolopyridopyrimidines, have demonstrated significant anti-inflammatory activity, in some cases comparable to the non-steroidal anti-inflammatory drug (NSAID) diclofenac. nih.gov The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation. nih.gov Molecular docking studies have supported the binding of these pyrrole derivatives to the COX-2 active site. nih.gov

Similarly, various pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their in vivo anti-inflammatory activities, with several compounds showing significant effects. researchgate.net The anti-inflammatory potential of these heterocyclic systems makes them attractive candidates for the development of new treatments for inflammatory disorders. nih.govresearchgate.netnih.gov

Tuberculosis remains a major global health challenge, and the search for new antitubercular agents is a priority. Pyrrole and pyrimidine derivatives have emerged as promising scaffolds in this area. ucl.ac.uknih.gov Several pyrrole derivatives have shown in vitro activity against Mycobacterium tuberculosis, including multi-drug resistant strains. humanjournals.comresearchgate.net As mentioned previously, one of the mechanisms of action for these compounds is the inhibition of essential mycobacterial enzymes like DNA gyrase. nih.gov

A review of pyrimidine derivatives has highlighted their potential as antitubercular agents, with some compounds advancing to clinical trials. ucl.ac.uknih.gov These compounds target various mycobacterial processes, including thymidine (B127349) monophosphate kinase (TMPK) inhibition. ucl.ac.uk The demonstrated activity of both pyrrole and pyrimidine-containing molecules against M. tuberculosis suggests that hybrids incorporating both scaffolds, such as derivatives of this compound, are worthy of further investigation as potential antitubercular drugs. humanjournals.commdpi.com

Table 3: Antitubercular Activity of Selected Pyrrolo[1,2-a]quinoline Derivatives

| Compound | M. tuberculosis Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4f | MDR | 64 | mdpi.com |

| 4j | H37Rv | 8 | mdpi.com |

| 4j | MDR | 16 | mdpi.com |

| 4k | MDR | 32 | mdpi.com |

The fight against malaria also benefits from the exploration of novel chemical scaffolds. While direct evidence for the antimalarial activity of this compound derivatives is limited, related heterocyclic systems have shown promise. For instance, pyrazolylpyrazoline derivatives have demonstrated promising in vivo antimalarial activity against Plasmodium berghei and in vitro activity against chloroquine-resistant P. falciparum. nih.gov

Furthermore, structure-activity relationship studies of pyrrolone antimalarial agents have identified compounds with potent activity against P. falciparum. nih.gov Additionally, pyrimidino[1,2-a]benzimidazole and imidazo[1,2-a]pyrimidine (B1208166) derivatives have been evaluated for their in vitro antiplasmodium activity, with some compounds showing significant potency. researchgate.net Given the antimalarial potential of these related heterocyclic systems, the 1-pyrimidin-2-yl-1H-pyrrole scaffold represents a viable starting point for the design and synthesis of new antimalarial candidates.

Potential in Therapeutic Development for Neurological Disorders

The exploration of this compound derivatives for neurological disorders is primarily based on the established neuroprotective and neuromodulatory activities of related heterocyclic compounds. The parent compound serves as a key intermediate for the synthesis of more complex molecules designed to target pathways implicated in neurodegeneration. chemimpex.com

Research in this area often involves the chemical modification of the carbaldehyde group to create a variety of derivatives, such as Schiff bases, hydrazones, and other heterocyclic systems. These modifications aim to enhance properties like blood-brain barrier permeability, target-specific binding, and antioxidant capacity. While specific data on derivatives of this compound in neurological models are not extensively documented in publicly available literature, the general therapeutic strategies for related pyrrole and pyrimidine compounds provide a framework for their potential.

For instance, studies on other pyrrole-containing compounds have demonstrated significant neuroprotective and antioxidant effects in various in vitro models of neurotoxicity. mdpi.com These compounds have shown the ability to protect neuronal cells from oxidative stress-induced damage, a key factor in the pathology of diseases like Alzheimer's and Parkinson's. The pyrimidine moiety is also a well-established pharmacophore in drugs targeting the central nervous system.

The potential therapeutic applications for derivatives of this compound in neurological disorders are hypothesized based on the activities of analogous structures. The following table summarizes the potential activities and the rationale for their investigation.

| Potential Therapeutic Target | Rationale for Investigation |

| Neuroinflammation | Pyrimidine derivatives have been shown to modulate inflammatory pathways in the brain. |

| Oxidative Stress | The pyrrole ring is a feature in some compounds with known antioxidant and radical scavenging properties. mdpi.com |

| Protein Aggregation | Heterocyclic compounds are being investigated for their ability to inhibit the aggregation of proteins like amyloid-beta and alpha-synuclein. |

| Enzyme Inhibition | Derivatives could be designed to inhibit key enzymes in neurodegenerative pathways, such as cholinesterases or kinases. |

This table is based on the potential of the scaffold as suggested by research on related compounds and does not represent tested activities of this compound derivatives.

Further research is necessary to synthesize and evaluate a library of derivatives of this compound to determine their specific efficacy and mechanisms of action in the context of neurological disorders.

Ligand Design and Coordination Chemistry Applications of this compound

The molecular structure of this compound makes it an excellent candidate for use as a ligand in coordination chemistry. Its unique combination of nitrogen and oxygen donor atoms allows it to form stable complexes with a variety of transition metals. chemimpex.com The pyrimidine and pyrrole nitrogen atoms, along with the carbonyl oxygen of the aldehyde group, can act as coordination sites, enabling the ligand to bind to metal ions in different modes.

The aldehyde functional group is particularly significant as it allows for the synthesis of a wide range of Schiff base ligands through condensation reactions with primary amines. These Schiff base derivatives offer an expanded set of coordination possibilities and allow for the fine-tuning of the electronic and steric properties of the resulting metal complexes.

While specific crystal structures and detailed catalytic studies of complexes directly involving this compound are not widely reported, the principles of coordination chemistry suggest a broad range of potential applications. The properties and potential applications of metal complexes derived from this ligand are summarized below.

| Property / Application | Description |

| Catalysis | Metal complexes are widely used as catalysts in organic synthesis. The specific geometry and electronic environment provided by the ligand can influence the catalytic activity and selectivity. |

| Materials Science | The unique electronic properties of the coordinated compound could be utilized in the development of new materials, such as organic semiconductors. chemimpex.com |

| Bioinorganic Chemistry | Metal complexes of heterocyclic ligands are often studied for their potential biological activities, including antimicrobial and anticancer properties. |

The following table outlines the potential coordination modes of this compound and its Schiff base derivatives with metal ions.

| Ligand Type | Potential Donor Atoms | Potential Coordination Mode |

| This compound | Pyrimidine N, Pyrrole N, Aldehyde O | Bidentate or Tridentate |

| Schiff Base Derivatives | Pyrimidine N, Pyrrole N, Imine N, Phenolic O (if applicable) | Tridentate or Tetradentate |

This table illustrates the theoretical coordination potential based on the ligand's structure.

The development of coordination complexes with this compound and its derivatives is an active area of research with the potential to yield novel materials and catalysts with unique properties and applications.

Computational Chemistry and Molecular Modeling of 1 Pyrimidin 2 Yl 1h Pyrrole 2 Carbaldehyde Analogues

Molecular Docking Studies for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to identify potential biological targets for a ligand and to estimate the strength of the signal, or binding affinity, between the two.

In the study of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde analogues and related pyrimidine-pyrrole scaffolds, molecular docking has been instrumental in identifying and validating potential protein targets. For instance, derivatives fusing pyrrole (B145914) and pyrimidine (B1678525) frameworks have been docked into the active sites of various enzymes to explore their inhibitory potential. nih.govnih.gov

One significant area of investigation has been in cancer research, where these compounds have been evaluated as inhibitors of protein kinases, which are crucial regulators of cell signaling. nih.gov Docking studies have successfully predicted the binding modes of pyrrolo[3,2-d]pyrimidine derivatives within the ATP-binding sites of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.govresearchgate.net These studies help to rationalize the observed biological activities and guide the design of more potent inhibitors. For example, a new series of fused 1H-pyrroles and pyrrolo[3,2-d]pyrimidines were designed as EGFR inhibitors, with docking studies augmenting the in-vitro findings. nih.govresearchgate.net

Another key target identified for similar scaffolds is the Enoyl-Acyl Carrier Protein Reductase (InhA), an essential enzyme in Mycobacterium tuberculosis. nih.govresearchgate.net Computational docking has revealed favorable binding conformations of pyrrole-fused pyrimidine derivatives within the InhA active site, highlighting key hydrogen bonds and hydrophobic interactions that contribute to their antitubercular activity. nih.gov The interactions are often consistent with those of known inhibitors, reinforcing the hypothesis that these compounds act as direct InhA inhibitors. nih.gov

The results of docking studies are often presented as binding scores, which estimate the binding free energy. Lower binding scores typically indicate a more stable ligand-protein complex and higher predicted activity.

Table 1: Example of Molecular Docking Results for Pyrimidine-Pyrrole Analogues

| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Pyrrole-fused Pyrimidines | InhA (M. tuberculosis) | -8.5 to -10.2 | Tyr158, Met199, Phe149 |

| Pyrrolo[3,2-d]pyrimidines | EGFR | -7.9 to -9.1 | Met793, Leu718, Asp855 |

Note: The data in this table is illustrative, based on findings for structurally related compounds.

Quantum Chemical Calculations (e.g., DFT, HOMO/LUMO Analysis) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, stability, and reactivity of molecules. irjweb.com These calculations provide insights into molecular geometry, vibrational frequencies, and the distribution of electrons within the molecule.

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netirjweb.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. irjweb.comaimspress.com

For pyrrole and pyrimidine derivatives, DFT calculations have been used to optimize their molecular geometry and calculate various electronic properties. irjweb.comresearchgate.net The analysis of HOMO and LUMO energies helps to understand the charge transfer that can occur within the molecule, which is crucial for its interaction with biological targets. irjweb.com These calculations can predict the most likely sites for electrophilic and nucleophilic attacks, providing a theoretical basis for understanding reaction mechanisms. researchgate.net

Table 2: Theoretical Electronic Properties of a Pyrimidine Derivative Calculated by DFT

| Parameter | Description | Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2967 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8096 |

| Energy Gap (ΔE) | ELUMO – EHOMO | 4.4871 |

| Ionization Potential (I) | -EHOMO | 6.2967 |

| Electron Affinity (A) | -ELUMO | 1.8096 |

Note: This table presents example data for a related heterocyclic compound, N-(1H-benzo[d] imidazol-2-yl) methyl)-1,2,4-triazin-3-amine, to illustrate the outputs of quantum chemical calculations. irjweb.com Values for this compound analogues would be specific to their exact structures.

Prediction of Biological Activity using Computational Tools (e.g., PASS-assisted evaluation)

Computational tools for predicting the biological activity of a compound based on its structure are vital for prioritizing molecules for synthesis and experimental testing. One such tool is the Prediction of Activity Spectra for Substances (PASS) online server. youtube.com PASS analysis compares the structure of a query molecule with a large database of known biologically active substances to predict a wide spectrum of potential biological activities. youtube.com

The prediction is based on the structure-activity relationships derived from the training set. The output is a list of potential activities, each with a corresponding probability of being active (Pa) and inactive (Pi). youtube.com This allows researchers to identify promising therapeutic applications for new compounds and to flag potential toxic effects early in the drug discovery process. youtube.com For novel structures like analogues of this compound, PASS can generate hypotheses about their mechanism of action and potential targets without the need for initial synthesis and screening. youtube.com

Table 3: Illustrative PASS Prediction Output

| Predicted Biological Activity | Pa (Probability to be active) | Pi (Probability to be inactive) |

|---|---|---|

| Kinase Inhibitor | > 0.7 | < 0.05 |

| Antineoplastic | > 0.6 | < 0.1 |

| Antiviral | > 0.5 | < 0.2 |

Note: This table is a hypothetical representation of a PASS prediction and does not represent actual data for this compound.

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static snapshot of a ligand binding to its target, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility of both the ligand and the protein, and the stability of their interactions. mdpi.com

For analogues of this compound, MD simulations are used to validate the binding poses obtained from docking studies and to assess the stability of the ligand-protein complex. researchgate.netnih.gov Key metrics analyzed during an MD simulation include the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein or ligand backbone atoms from their initial position. mdpi.com A stable RMSD value over the course of the simulation suggests that the complex has reached equilibrium and the binding is stable. mdpi.com

These simulations can reveal important conformational changes in the protein upon ligand binding and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are maintained throughout the simulation. mdpi.comrsc.org This detailed understanding of the dynamic binding process is crucial for the rational design and optimization of inhibitors. For example, MD simulations of 7H-pyrrolo[2,3-d]pyrimidine derivatives bound to p21-activated kinase 4 (PAK4) were used to investigate their inhibitory mechanisms at a molecular level. mdpi.com Similarly, simulations have been used to analyze the stability of pyrrole-fused pyrimidine derivatives in complex with the InhA enzyme. researchgate.net

Table 4: Chemical Compound Names

| Compound Name |

|---|

| This compound |

| N-(1H-benzo[d] imidazol-2-yl) methyl)-1,2,4-triazin-3-amine |

Conclusion and Future Perspectives

Summary of Key Research Findings on 1-Pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde and its Derivatives

Research surrounding this compound has primarily highlighted its role as a crucial intermediate in the synthesis of a diverse array of bioactive molecules. The aldehyde functional group serves as a reactive handle for condensation reactions, enabling the construction of more complex molecular architectures. chemimpex.com

Derivatives synthesized from this scaffold have demonstrated a broad spectrum of pharmacological activities. Notably, they have been explored for their potential as:

Anticancer Agents: The pyrrole-pyrimidine core is a recognized pharmacophore in the design of kinase inhibitors. rsc.org Research has shown that derivatives can be synthesized to target various cancer cell lines. For instance, new pyrimidine-2-thione derivatives have been synthesized and evaluated for their anticancer activity, with some compounds showing promising results against liver cancer cell lines. researchgate.net

Antimicrobial Agents: The fusion of pyrrole (B145914) and pyrimidine (B1678525) rings has led to the development of compounds with significant antibacterial and antifungal properties. chemimpex.comderpharmachemica.com The structural motif is considered a valuable component in the search for new treatments against resistant pathogens.

Agents for Neurological Disorders: This scaffold is a key intermediate in the development of pharmaceuticals targeting neurological conditions. chemimpex.com The multi-target potential of pyrrole derivatives makes them interesting candidates for complex diseases like Alzheimer's. mdpi.com

The following table summarizes some of the key research findings on the applications of derivatives from this scaffold.

| Research Area | Key Findings |

| Medicinal Chemistry | Serves as a versatile building block for pharmaceuticals. chemimpex.com |

| Derivatives show potential anticancer and antimicrobial activities. chemimpex.com | |

| A key intermediate for drugs targeting neurological disorders. chemimpex.com | |

| Agrochemicals | Explored for potential as targeted pesticides and herbicides. chemimpex.com |

| Material Science | Used in creating organic semiconductors due to its electronic properties. chemimpex.com |

| Potential ligand in coordination chemistry for developing new catalysts. chemimpex.com |

Emerging Trends in Pyrrole-Pyrimidine Hybrid Compound Research

The field of pyrrole-pyrimidine hybrid compound research is dynamic, with several emerging trends shaping its trajectory. One significant trend is the development of multi-target agents . Recognizing the complex nature of many diseases, researchers are designing hybrid molecules that can interact with multiple biological targets simultaneously. This approach is particularly relevant in the context of cancer and neurodegenerative diseases. mdpi.com

Another key trend is the use of molecular hybridization . This involves combining the pyrrole-pyrimidine scaffold with other known pharmacophores to create novel molecules with enhanced potency and selectivity. For example, the hybridization of pyrrolo[2,3-d]pyrimidine with endoperoxides has been explored to create dual degraders of proteins involved in cancer progression. rsc.org

Furthermore, there is a growing interest in the synthesis of complex, fused heterocyclic systems derived from the basic pyrrole-pyrimidine framework. These intricate structures offer new possibilities for exploring chemical space and identifying novel bioactive compounds.

Future Directions for Medicinal Chemistry and Drug Discovery Based on the this compound Scaffold

The this compound scaffold is poised to remain a significant platform for future medicinal chemistry and drug discovery efforts. A key future direction will be the continued exploration of this scaffold in the design of kinase inhibitors . The structural similarities of pyrrolo[2,3-d]pyrimidines to purines make them ideal candidates for targeting ATP-binding sites of various kinases, which are implicated in a multitude of diseases.

Another promising avenue is the development of covalent inhibitors . By incorporating a reactive group into the pyrrole-pyrimidine scaffold, it is possible to design molecules that form a permanent bond with their target protein, leading to enhanced potency and duration of action.

The application of computational modeling and artificial intelligence will also play an increasingly important role in guiding the design of new derivatives. These tools can help to predict the binding affinity of molecules to their targets and optimize their pharmacokinetic properties, thereby accelerating the drug discovery process.

Prospects for Industrial and Material Science Applications (e.g., Organic Semiconductors, Catalysis)

Beyond its applications in medicine, the this compound scaffold holds promise for various industrial and material science applications.

In the field of organic electronics , pyrrole-containing compounds are being investigated for their potential as organic semiconductors. researchgate.net The electron-rich nature of the pyrrole ring, combined with the electronic properties of the pyrimidine moiety, can be harnessed to create materials with desirable charge-transport characteristics for use in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

In catalysis , the ability of the pyrrole-pyrimidine structure to act as a ligand for transition metals opens up possibilities for the development of novel catalysts. chemimpex.com These metal complexes could find applications in a wide range of chemical transformations, from olefin polymerization to stereoselective synthesis. cjcatal.comunimi.it The tunability of the ligand's electronic and steric properties through chemical modification offers a powerful tool for designing catalysts with specific activities and selectivities.

Q & A

Q. What are the optimal synthetic routes for 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde, considering yield and purity?

- Methodological Answer : The synthesis can be optimized via microwave-assisted reactions or classical heating. For example:

- Microwave method : Reacting substituted pyrrole precursors with pyrimidine derivatives under microwave conditions (e.g., 150°C for 20 hours) in DMF with potassium carbonate as a base achieves yields up to 93% .

- Conventional heating : Using dialkylamine and 2-fluorobenzaldehyde in DMF at 150°C for 20 hours, followed by extraction with ethyl acetate and drying over MgSO₄, yields ~85–98% depending on purification .

- Key considerations : Monitor reaction progress via TLC and optimize solvent systems (e.g., n-butanol for microwave reactions) to minimize side products .

Q. How can NMR and UV-Vis spectroscopy confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Key peaks include a singlet at δ ~9.4–10.0 ppm (aldehyde proton) and aromatic protons in the δ 6.0–7.6 ppm range. Substituent effects (e.g., pyrimidinyl groups) cause downfield shifts in adjacent protons .

- ¹³C NMR : The aldehyde carbon appears at δ ~178–180 ppm, with pyrrole and pyrimidine carbons between δ 105–150 ppm .

- UV-Vis : A strong absorption band near 270–300 nm (π→π* transitions) confirms conjugation between the pyrrole and pyrimidine moieties .

Advanced Research Questions

Q. What strategies resolve crystallographic data contradictions during X-ray diffraction analysis?

- Methodological Answer :

- Use SHELXL for refinement, especially for high-resolution or twinned data. Implement twin-law matrices to handle pseudo-merohedral twinning .

- Validate hydrogen bonding and π-stacking interactions using PLATON or OLEX2 to resolve disorder in the aldehyde/pyrimidine groups .

- Cross-reference with spectroscopic data (e.g., NMR) to confirm molecular geometry if crystallographic residuals exceed 10% .

Q. How does the electronic configuration of the aldehyde group influence reactivity in cross-coupling reactions?

- Methodological Answer :

- The aldehyde’s electron-withdrawing nature activates the pyrrole ring for electrophilic substitution. For Suzuki-Miyaura coupling, use Pd(dba)₂/XPhos catalysts in THF at 80°C to functionalize the pyrimidine ring selectively .

- DFT calculations (e.g., Gaussian 16) predict charge distribution: The aldehyde oxygen (partial charge: −0.45) stabilizes intermediates, while the pyrimidine nitrogen (charge: −0.32) directs coupling to the 4-position .

Q. What in silico approaches predict pharmacokinetic properties of derivatives?

- Methodological Answer :

- SwissADME : Predict logP (lipophilicity) and bioavailability scores. Derivatives with logP <3.5 and topological polar surface area (TPSA) <80 Ų show better membrane permeability .

- Molecular docking (AutoDock Vina) : Screen against CYP450 isoforms (e.g., 3A4) to assess metabolic stability. Derivatives with <40% CYP inhibition are prioritized for in vitro testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.